![molecular formula C12H15NO2 B13938671 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone CAS No. 1096851-21-6](/img/structure/B13938671.png)
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is a chemical compound that features a pyrrolidinone ring substituted with a 4-methoxyphenylmethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone can be synthesized through various methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pyrrolidinone in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized temperature control are often employed to ensure efficient production.
化学反応の分析
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the methoxy group can yield 4-formylphenylmethyl-3-pyrrolidinone.
- Reduction of the carbonyl group can produce 1-[(4-Methoxyphenyl)methyl]-3-hydroxypyrrolidine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used.
科学的研究の応用
1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
類似化合物との比較
Pyrrolidine: A simpler analog with a similar ring structure but lacking the methoxyphenylmethyl group.
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone core but have different substituents.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinone is unique due to the presence of the 4-methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential bioactivity compared to simpler pyrrolidine or pyrrolidinone derivatives.
特性
CAS番号 |
1096851-21-6 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5H,6-9H2,1H3 |
InChIキー |
GHKBYEQLHYEXFD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




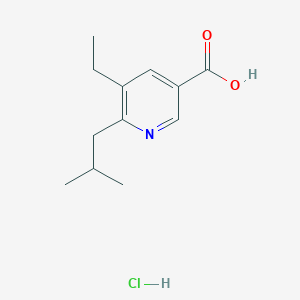

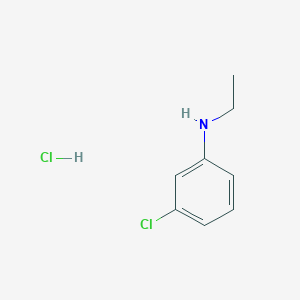

![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)

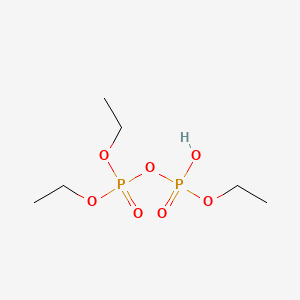
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
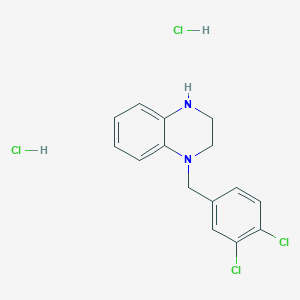

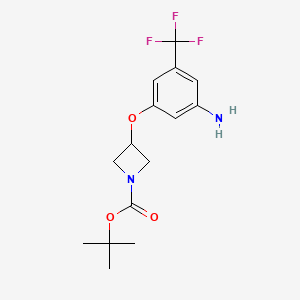
![5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
